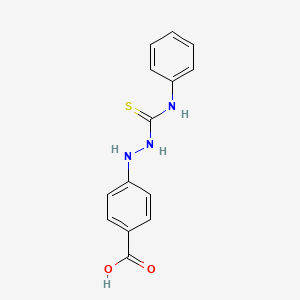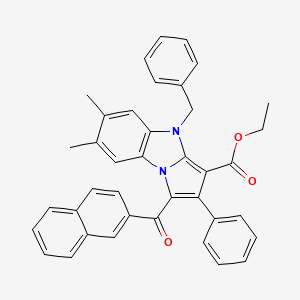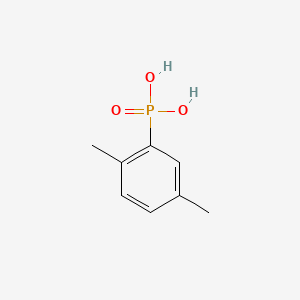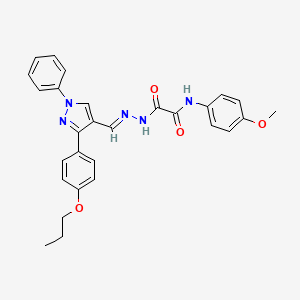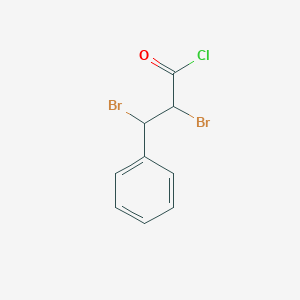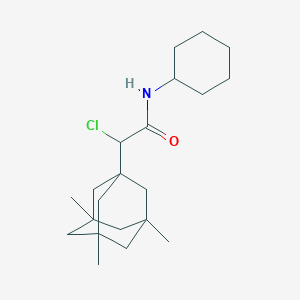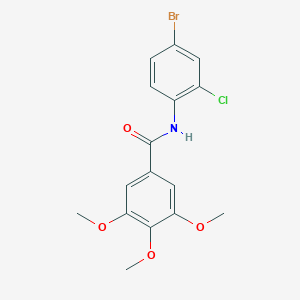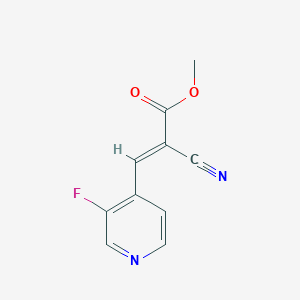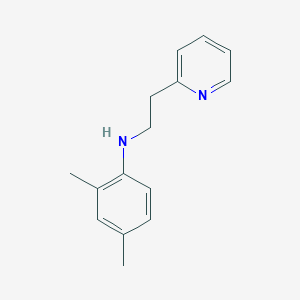
2-(2-(2,4-Dimethylanilino)ethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2,4-Dimethylanilino)ethyl)pyridine is an organic compound with the molecular formula C15H18N2 It is a derivative of pyridine, featuring a 2,4-dimethylaniline group attached to the ethyl chain at the second position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,4-Dimethylanilino)ethyl)pyridine typically involves the reaction of 2,4-dimethylaniline with 2-bromoethylpyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 2,4-dimethylaniline attacks the electrophilic carbon of the 2-bromoethylpyridine, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2,4-Dimethylanilino)ethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the 2,4-dimethylaniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron or aluminum chloride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-(2-(2,4-Dimethylanilino)ethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-(2,4-Dimethylanilino)ethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Anilinoethyl)pyridine
- 2-(2-(4-Methylanilino)ethyl)pyridine
- 2-(2-(2,6-Dimethylanilino)ethyl)pyridine
Uniqueness
2-(2-(2,4-Dimethylanilino)ethyl)pyridine is unique due to the presence of the 2,4-dimethylaniline group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Eigenschaften
CAS-Nummer |
86198-71-2 |
|---|---|
Molekularformel |
C15H18N2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
2,4-dimethyl-N-(2-pyridin-2-ylethyl)aniline |
InChI |
InChI=1S/C15H18N2/c1-12-6-7-15(13(2)11-12)17-10-8-14-5-3-4-9-16-14/h3-7,9,11,17H,8,10H2,1-2H3 |
InChI-Schlüssel |
XPHASOHZPUEOEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NCCC2=CC=CC=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



